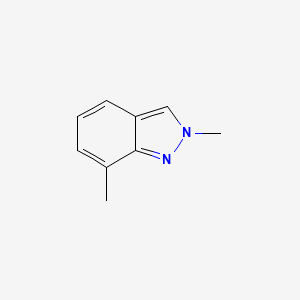

2,7-Dimethyl-2H-indazole

Description

2,7-Dimethyl-2H-indazole is a substituted indazole derivative characterized by methyl groups at the 2- and 7-positions of the indazole ring. The indazole core consists of a fused benzene and pyrazole ring, with nitrogen atoms at positions 1 and 2.

Properties

IUPAC Name |

2,7-dimethylindazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2/c1-7-4-3-5-8-6-11(2)10-9(7)8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXPKGAHNSLTXFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=CN(N=C12)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dimethyl-2H-indazole can be achieved through various methods, including:

Transition Metal-Catalyzed Reactions: One common method involves the use of copper or palladium catalysts to facilitate the cyclization of appropriate precursors.

Reductive Cyclization Reactions: This method involves the reduction of nitro compounds followed by cyclization.

Metal-Free Reactions: Some methods do not require metal catalysts.

Industrial Production Methods

Industrial production of 2,7-Dimethyl-2H-indazole typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as yield, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,7-Dimethyl-2H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert nitro groups to amines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as zinc and acetic acid or catalytic hydrogenation can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups.

Scientific Research Applications

Biological Activities

Research has indicated that 2,7-dimethyl-2H-indazole derivatives exhibit a range of biological activities:

- Antitumor Activity : Compounds containing the indazole structure have been shown to inhibit the activity of protein kinases involved in tumor growth and angiogenesis. For instance, studies have demonstrated that certain derivatives can regulate signal transduction pathways related to tyrosine kinase activity, thereby exhibiting potential as anticancer agents .

- Antiparasitic Effects : Some derivatives have displayed significant antiprotozoal activity against pathogens such as Giardia lamblia and Entamoeba histolytica. These compounds have been found to be more potent than traditional treatments like metronidazole .

- Anti-inflammatory Properties : Certain derivatives have been noted for their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. This inhibition may provide therapeutic benefits in treating inflammatory diseases .

Case Studies

Several case studies highlight the applications of 2,7-dimethyl-2H-indazole in drug development:

- Antitumor Agents : A study focused on synthesizing 2,3-dimethyl-6-urea-2H-indazole derivatives revealed their dual activity as angiogenesis inhibitors and tumor growth suppressors. These compounds were tested against various cancer cell lines and showed promising results .

- Antiparasitic Compounds : Research evaluating the efficacy of 2H-indazole derivatives against protozoan infections demonstrated their potential as selective antiprotozoal agents with low cytotoxicity towards human cells .

- COX-2 Inhibition : Investigations into the anti-inflammatory effects of certain indazole derivatives showed that they could inhibit COX-2 activity in vitro, suggesting a possible role in treating inflammatory conditions .

Data Summary Table

Mechanism of Action

The mechanism of action of 2,7-Dimethyl-2H-indazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Substituent Position and Type

The biological and chemical properties of indazole derivatives are highly sensitive to substituent type and position. Below is a detailed comparison of 2,7-Dimethyl-2H-indazole with key analogs:

Key Findings

Halogenated Derivatives (e.g., 7-Iodo/Bromo/Chloro): Exhibit higher biological potency than non-halogenated analogs due to enhanced electrophilicity and binding affinity. For example, 7-Iodo-2-methyl-2H-indazole shows superior kinase inhibition compared to 2-Methyl-2H-indazole .

Methoxy-Substituted Analogs (e.g., 7-Methoxy-2-methyl-2H-indazole) :

- The methoxy group at position 7 improves oxidative stability and solubility. This compound demonstrates neuroprotective effects, likely via interactions with neurotransmitter receptors .

Amino-Substituted Derivatives (e.g., 7-(1-Aminoethyl)-2-methyl-2H-indazole): The aminoethyl group enhances water solubility and enables hydrogen bonding with biological targets, making it a candidate for central nervous system (CNS) therapeutics .

Impact of Methyl Groups in 2,7-Dimethyl-2H-indazole: The dual methyl groups increase lipophilicity, favoring passive diffusion across biological membranes. However, this may reduce aqueous solubility, requiring formulation optimization. Methyl groups at both positions stabilize the indazole ring against metabolic oxidation, prolonging half-life compared to monosubstituted analogs like 2-Methyl-2H-indazole.

Biological Activity

2,7-Dimethyl-2H-indazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

2,7-Dimethyl-2H-indazole features a five-membered heterocyclic ring containing two nitrogen atoms, with methyl groups at the 2 and 7 positions. This specific substitution pattern influences its chemical reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 162.19 g/mol.

The biological activity of 2,7-Dimethyl-2H-indazole is attributed to its ability to interact with various biological targets:

- Kinase Inhibition : Indazole derivatives, including 2,7-Dimethyl-2H-indazole, have been shown to inhibit key kinases involved in cellular signaling pathways. Notably, they can modulate checkpoint kinases (Chk1 and Chk2) and human serum/glucocorticoid-regulated kinase (h-SGK), which are implicated in cancer and other diseases associated with dysregulated kinase activity .

- Antimicrobial Activity : Research indicates that indazole derivatives exhibit significant antimicrobial properties. For instance, certain derivatives have demonstrated potent antiprotozoal activity against pathogens such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. These compounds often outperform traditional treatments like metronidazole .

Antimicrobial Activity

The following table summarizes the antimicrobial activity of selected indazole derivatives compared to metronidazole:

| Compound | Target Pathogen | IC50 (µM) | Relative Activity |

|---|---|---|---|

| Metronidazole | G. intestinalis | 12.8 | Reference |

| Compound 18 | G. intestinalis | 1.0 | 12.8 times more active |

| Compound 23 | C. albicans | 5.0 | More active than metronidazole |

| Compound 26 | E. histolytica | 0.5 | Four-fold improvement over metronidazole |

These results indicate that specific derivatives of indazole are promising candidates for developing new antimicrobial agents .

Case Studies

- Antiprotozoal Efficacy : A study evaluating the efficacy of various indazole derivatives found that compounds containing specific substituents exhibited enhanced activity against protozoan pathogens. For example, compound 18 was found to be significantly more effective against G. intestinalis than metronidazole, highlighting the potential for indazole derivatives in treating gastrointestinal infections .

- Anti-inflammatory Potential : Some indazole derivatives have shown inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammation pathways. Compounds such as 21 and 26 demonstrated promising anti-inflammatory properties alongside their antimicrobial activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.